molecular formula C13H11BO3 B13707427 6H-Benzo[c]chromene-1-boronic Acid

6H-Benzo[c]chromene-1-boronic Acid

Cat. No.: B13707427
M. Wt: 226.04 g/mol
InChI Key: ZJMDUGBPWZDAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Benzo[c]chromene-1-boronic acid is a boronic acid derivative of the 6H-benzo[c]chromene structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The boronic acid functional group is known for its versatility in forming stable covalent bonds with diols, which makes it useful in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6H-Benzo[c]chromene-1-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6H-benzo[c]chromene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Uniqueness: 6H-Benzo[c]chromene-1-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .

Properties

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

6H-benzo[c]chromen-1-ylboronic acid

InChI

InChI=1S/C13H11BO3/c15-14(16)11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-17-12/h1-7,15-16H,8H2

InChI Key

ZJMDUGBPWZDAGD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=CC=CC=C3COC2=CC=C1)(O)O

Origin of Product

United States

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